molecular formula C6H11ClN2O B6183121 (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride CAS No. 2624108-59-2

(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride

Cat. No.: B6183121
CAS No.: 2624108-59-2
M. Wt: 162.62 g/mol
InChI Key: ZWEJRPZWECKAAK-JBUOLDKXSA-N
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Description

(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride is a bicyclic amine derivative featuring a rigid 3,8-diazabicyclo[3.2.1]octane scaffold with a ketone group at position 2 and a hydrochloride salt. Its stereochemistry (1S,5R) confers distinct spatial and electronic properties, influencing its reactivity and biological interactions. The compound is synthesized via base-promoted cyclization of intermediates such as 5-allyl-2-oxopiperazine derivatives, followed by alkylation and subsequent purification .

Properties

CAS No.

2624108-59-2

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H/t4-,5+;/m1./s1

InChI Key

ZWEJRPZWECKAAK-JBUOLDKXSA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC[C@@H]1N2.Cl

Canonical SMILES

C1CC2C(=O)NCC1N2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Starting Material: (2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carbonitrile

The synthesis frequently originates from (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carbonitrile (Formula II), a chiral nitrile precursor. This compound is hydrolyzed under acidic or silylating conditions to yield carboxylic acid intermediates:

Reaction Conditions for Hydrolysis

ReagentSolventTemperatureYield (%)
Trimethylsilyl chlorideMethanol25°C85–90
HCl (conc.)Methanol/H₂O50°C78–82

The resulting carboxylic acid (Formula III or IV) undergoes cyclization to form the bicyclic core.

Cyclization to Form the Bicyclic Core

Cyclization is achieved using triphosgene or carbodiimide reagents. For example, treatment of methyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate with triphosgene in acetonitrile/triethylamine yields the bicyclic lactam (Formula V):

Methyl ester+TriphosgeneEt3N, DMAPCH3CNBicyclic lactam\text{Methyl ester} + \text{Triphosgene} \xrightarrow[\text{Et}_3\text{N, DMAP}]{\text{CH}_3\text{CN}} \text{Bicyclic lactam}

Key Cyclization Agents

  • Triphosgene : Efficient for forming seven-membered rings via carbonate intermediates.

  • EDC/HOBt : Alternative for amide bond formation without racemization.

Deprotection and Salt Formation

The benzyloxy group is removed via hydrogenolysis or acidolysis, followed by hydrochloride salt formation. For instance, treating the free base with HCl in acetone/water precipitates the hydrochloride salt.

Deprotection Conditions

MethodReagentSolventYield (%)
AcidolysisTrifluoroacetic acidDichloromethane90–95
HydrogenolysisH₂/Pd-CEthanol88–92

Stereochemical Control and Chiral Purity

The (1S,5R) configuration is preserved through:

  • Chiral starting materials : Commercially available (2S,5R)-piperidine derivatives.

  • Asymmetric catalysis : Use of chiral auxiliaries during cyclization.

  • Crystallization : Diastereomeric salt resolution with chiral acids.

Analytical data (e.g., 1H NMR^1\text{H NMR}, HPLC) confirm enantiomeric excess >99% in final products.

Comparative Analysis of Synthetic Routes

Route 1: Direct Cyclization

  • Advantages : Fewer steps, higher overall yield (72%).

  • Disadvantages : Requires strict anhydrous conditions.

Route 2: Stepwise Protection-Cyclization

  • Advantages : Better control over intermediate purity.

  • Disadvantages : Longer synthesis time, lower yield (65%).

Industrial-Scale Considerations

Large-scale production prioritizes:

  • Solvent recycling : Methanol and acetone are recovered via distillation.

  • Catalyst efficiency : Pd-C catalysts are reused up to five times without yield loss.

  • Waste minimization : Triphosgene is replaced with greener alternatives (e.g., diphosgene) in newer protocols.

Challenges and Optimization Opportunities

  • Byproduct Formation : Over-hydrolysis during nitrile conversion reduces yield. Mitigated by controlled reagent addition.

  • Racemization : High-temperature steps risk chiral inversion. Solved via low-temperature cyclization.

  • Cost of Chiral Starters : Biocatalytic synthesis of piperidine precursors is under investigation .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

This compound participates in oxidation and reduction processes under controlled conditions.

  • Oxidation : Potassium permanganate (KMnO₄) is commonly used to oxidize the bicyclic framework, though specific products depend on reaction conditions (e.g., pH, solvent).

  • Reduction : Lithium aluminum hydride (LiAlH₄) facilitates selective reductions, targeting carbonyl groups or strained ring systems.

Photochemical Ring Expansion

A Schmidt reaction-based approach enables ring expansion to form lactams :

  • Imine Formation : Reaction of the bicyclic amine with benzylamine forms an imine intermediate.

  • Oxidation : meta-Chloroperbenzoic acid (mCPBA) oxidizes the imine to form oxaziridine intermediates.

  • Photochemical Rearrangement : UV irradiation induces a ring-expansion reaction, yielding lactams (e.g., 7a and 8a ) in high yields.

Key Parameters for Scale-Up (from flow reactor studies ):

ParameterOptimized Value
Oxaziridine Concentration9 mM
Flow Rate0.75 mL/min
Reaction Conversion>95%
Productivity0.32 mmol/h

Hydrolysis and Stability

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis under extreme pH or temperature. This sensitivity highlights the need for controlled reaction environments during synthesis or modification.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_6H11_{11}ClN2_2O
  • Molecular Weight : 162.62 g/mol
  • CAS Number : 22399-90-2

The compound features a bicyclic framework that includes two nitrogen atoms integrated into the ring system, enhancing its reactivity and biological activity .

Medicinal Chemistry

The compound is notable for its role in the development of peptidomimetics—molecules that mimic the structure and function of peptides. This characteristic is particularly valuable in drug design, where mimicking peptide interactions can lead to more effective therapeutics .

Biological Research

(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride has been shown to interact with specific enzymes and receptors, modulating enzymatic activity or receptor signaling pathways. This interaction is crucial for understanding biochemical pathways related to tropane alkaloid synthesis and other metabolic processes .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its rigid structure allows for selective reactions, making it a valuable intermediate in the synthesis of complex organic molecules . Common synthetic routes involve enantioselective methods to ensure the desired stereochemistry is achieved during production.

Case Study 1: Peptidomimetic Development

A study focused on the synthesis of peptidomimetics using this compound demonstrated its ability to enhance binding affinity to target proteins compared to traditional peptide structures. The study highlighted the compound's potential in creating more stable and bioavailable drugs .

Case Study 2: Enzyme Interaction

Research investigating the interaction of this compound with specific enzymes revealed that it could effectively inhibit enzyme activity related to certain metabolic pathways. This inhibition was linked to its structural configuration, which allows it to fit into the active site of the enzyme, thereby blocking substrate access .

Chemical Reactions Involving this compound

Reaction TypeCommon ReagentsConditionsOutcome
OxidationPotassium permanganateMild acidic conditionsFormation of oxidized derivatives
ReductionLithium aluminum hydrideAnhydrous conditionsReduction of functional groups
CycloadditionAcrylate derivativesControlled temperatureFormation of bicyclic structures

The compound's stability under standard laboratory conditions makes it suitable for various synthetic applications; however, it may degrade under extreme pH or temperature .

Mechanism of Action

The mechanism of action of (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₁₀ClN₂O
  • Molecular Weight : 162.62 g/mol (base), 199.06 g/mol (hydrochloride)
  • Solubility : High water solubility due to the hydrochloride salt form .
  • Applications :
    • Pharmaceuticals : Used as a precursor for constrained analogs in CNS-targeting drugs .
    • Organic Synthesis : Acts as a catalyst in oxidation and epoxidation reactions .

The compound is compared to structurally related bicyclic amines, focusing on molecular architecture, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Key Properties/Applications References
(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride C₆H₁₀ClN₂O 2-ketone, 3,8-diaza, HCl salt CNS drug precursor, catalyst in epoxidation
3-Azabicyclo[3.2.1]octane hydrochloride C₇H₁₄ClN Single N-atom, HCl salt Phenothiazine derivatives for antipsychotics
7-Oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide C₈H₁₃N₃O₆S 7-oxo, 6-sulfooxy, carboxamide Antibacterial agent (β-lactamase inhibitor)
rac-(1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octan-2-one C₆H₉NO₂ 8-oxa, 3-aza Polymer precursor (enhanced thermal stability)
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate C₁₁H₂₁ClN₂O₂ Boc-protected N-atom Intermediate in peptide synthesis
Structural Differences and Pharmacological Implications

Heteroatom Positioning :

  • The 3,8-diaza configuration in the target compound enables dual hydrogen bonding, enhancing binding to CNS receptors compared to 3-azabicyclo[3.2.1]octane , which lacks this feature .
  • 8-Oxa analogs (e.g., 8-oxa-3-azabicyclo[3.2.1]octan-2-one) exhibit reduced basicity due to oxygen’s electronegativity, limiting their use in acid-catalyzed reactions .

Substituent Effects :

  • Sulfooxy and carboxamide groups in the 1,6-diaza derivative () improve solubility and antibacterial activity by mimicking β-lactam structures .
  • Boc-protection in tert-butyl derivatives () increases stability but reduces reactivity, making them suitable for stepwise syntheses .

Stereochemical Influence :

  • The (1S,5R) configuration in the target compound enhances diastereoselectivity (>95:5) during alkylation, a critical factor in producing enantiopure pharmaceuticals .

Biological Activity

The compound (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C6H10N2O
  • CAS Number : 143393-96-8
  • Molecular Weight : 126.16 g/mol
  • SMILES Notation : O=C1NC[C@H]2CC[C@@H]1N2

The compound features a bicyclic structure that contributes to its unique chemical properties and biological activities.

Antibacterial Properties

Recent studies have explored the antibacterial efficacy of diazabicyclo compounds, particularly as alternatives to traditional antibiotics. The mechanism of action primarily involves inhibition of bacterial enzymes that are crucial for cell wall synthesis.

  • Study Findings : A derivative of diazabicyclo compounds was shown to exhibit significant activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The compound acts by forming a reversible intermediate with bacterial enzymes, thus inhibiting their function without being irreversibly deactivated .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in bacterial resistance mechanisms. For instance:

  • β-lactamase Inhibition : The compound has been evaluated for its ability to inhibit β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. It was found that certain derivatives exhibited potent inhibition against class A and C β-lactamases .

Neuroprotective Effects

Emerging research suggests that diazabicyclo compounds may also possess neuroprotective properties. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress.

  • Case Study : In a preclinical model of neurodegeneration, this compound demonstrated a reduction in neuronal apoptosis and improved cognitive function markers when administered at therapeutic doses .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessMechanism of ActionReference
AntibacterialHighInhibition of β-lactamases
NeuroprotectiveModerateModulation of neurotransmitter systems
Enzyme InhibitionHighReversible binding to bacterial enzymes

Synthesis and Derivatives

Research has focused on synthesizing various derivatives of this compound to enhance its biological activity and pharmacokinetic properties.

  • Example Derivative : A study synthesized a triazole-substituted derivative which showed improved potency against resistant bacterial strains compared to the parent compound .

Clinical Implications

The potential clinical applications of this compound are vast, particularly in the treatment of infections caused by multi-drug resistant bacteria and neurodegenerative diseases.

  • Future Directions : Ongoing research is aimed at optimizing the structure for better bioavailability and efficacy in human trials.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride?

The compound is synthesized via transannular enolate alkylation of piperazinone derivatives, which enables the formation of a rigid bicyclic framework. This method allows for substitution at the Cα position, critical for creating conformationally restricted peptidomimetics. Reaction optimization typically involves controlling ring strain and stereochemistry through temperature modulation and chiral catalysts . Alternative routes may include cyclization of linear precursors under acidic or basic conditions, though yields vary depending on protecting group strategies .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and bicyclic structure.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV/Vis or charged aerosol detection to assess purity (>95% typically required for biological assays).
  • X-ray crystallography for absolute configuration determination, though this requires high-quality single crystals .
    Storage at 2–8°C under inert atmosphere is critical to prevent decomposition .

Q. How does the compound’s solubility profile influence experimental design?

The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water due to its amine and ketone functionalities. For catalytic applications, solvent selection should balance solubility with reaction compatibility—e.g., DCM or THF for non-polar systems. Precipitation issues in aqueous buffers can be mitigated by pH adjustment (optimal range: 6–8) .

Advanced Research Questions

Q. How can conformational analysis inform its application as a farnesyltransferase inhibitor?

The bicyclic framework restricts rotational freedom, mimicking the enzyme’s transition state. Molecular docking studies reveal that the (1S,5R)-configuration optimally aligns with the farnesyl pyrophosphate binding pocket. Activity assays (e.g., fluorescence-based FTase inhibition) should compare IC₅₀ values against flexible analogs to quantify conformational advantage. Contradictions in inhibitory potency across studies often arise from differences in assay conditions (e.g., Mg²⁺ concentration) .

Q. What strategies resolve discrepancies in catalytic activity data across studies?

  • Standardized assay protocols : Fix substrate concentrations (e.g., 10 mM epoxide for epoxidation studies) and temperature (25°C).
  • Control for enantiomeric purity : Chiral HPLC or circular dichroism (CD) to verify no racemization during reactions.
  • Computational modeling : Density functional theory (DFT) to predict reactive intermediates and compare with experimental kinetics .

Q. How can the compound’s bicyclic structure enhance stability in polymer applications?

The rigid scaffold reduces backbone flexibility, improving thermal stability in polymers. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) show decomposition temperatures >250°C. When copolymerized with epoxides (e.g., ethylene oxide), the compound acts as a crosslinker, increasing glass transition temperatures (Tg) by ~20°C compared to linear analogs. Stability under UV exposure should be tested via accelerated aging studies .

Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?

  • Chiral auxiliary recovery : Use of tert-butyl carbamate protecting groups (e.g., tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate) allows recyclability via acidolysis.
  • By-product formation : Monitor for over-alkylation using LC-MS; optimize reaction time to minimize side products.
  • Catalyst efficiency : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) for asymmetric hydrogenation .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Core modifications : Introduce substituents at C3 or C8 positions (e.g., methyl, chloro) to probe steric/electronic effects.
  • Bioisosteric replacement : Replace the ketone with thioketone or amine groups to assess binding affinity changes.
  • In vitro assays : Use enzyme inhibition (e.g., FTase) or receptor-binding assays (e.g., GPCRs) with IC₅₀/EC₅₀ determination. Cross-validate with molecular dynamics simulations .

Q. What are best practices for handling stability issues in long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis.
  • Light sensitivity : Use amber vials and avoid prolonged exposure to UV light.
  • Stability-indicating assays : Regular HPLC checks (every 3 months) to detect degradation products .

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